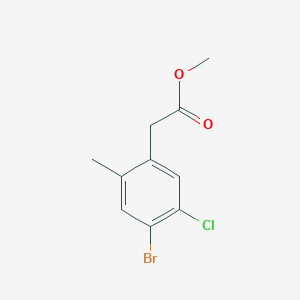
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid and contains bromine, chlorine, and methyl groups attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(4-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acid derivatives.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
- Methyl 2-(4-chloro-5-bromo-2-methylphenyl)acetate
- Methyl 2-(4-bromo-5-methyl-2-chlorophenyl)acetate
Uniqueness
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring. The presence of both bromine and chlorine atoms, along with the methyl group, provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 |
Clé InChI |
VZOYKFKIUSTNKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC(=O)OC)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


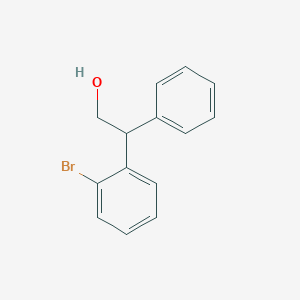
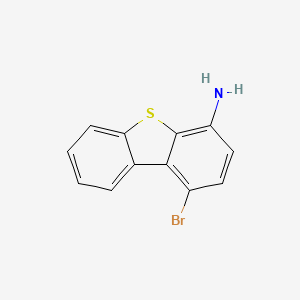
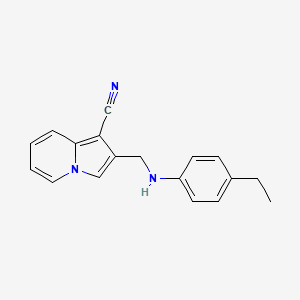
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)



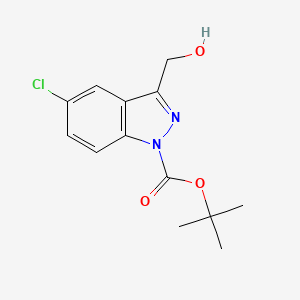
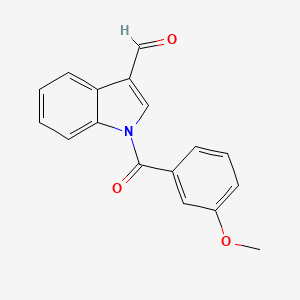
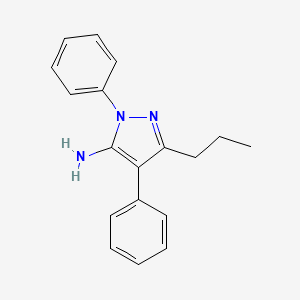
![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)

![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)

